![molecular formula C8H16N2O B12092986 {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol is a nitrogen-containing heterocyclic compound. It is known for its versatile applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules. The compound’s structure includes a pyrrole ring fused with a piperazine ring, making it a unique scaffold for drug discovery and other scientific research .
Preparation Methods
The synthesis of {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, starting with a suitable pyrrole derivative and a piperazine derivative, the reaction can be carried out in the presence of a catalyst to form the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone, while reduction could produce an alcohol derivative .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used to develop new drugs with potential antimicrobial, anti-inflammatory, and antiviral properties. Additionally, it finds applications in the industry for creating bioactive materials and organic compounds .
Mechanism of Action
The mechanism of action of {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibiting the growth of bacteria or reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol can be compared with other similar compounds, such as pyrrolopyrazine derivatives and piperazine derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example, pyrrolopyrazine derivatives are known for their antimicrobial and antiviral properties, while piperazine derivatives are often used in antipsychotic drugs. The unique combination of the pyrrole and piperazine rings in this compound makes it a distinct and valuable compound for various applications .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol |
InChI |
InChI=1S/C8H16N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h7-9,11H,1-6H2 |
InChI Key |
QAEMRKUNKVIXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C1CNCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



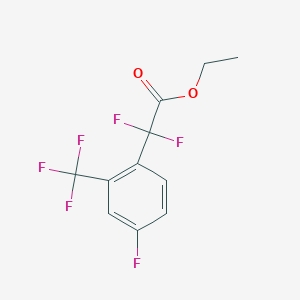
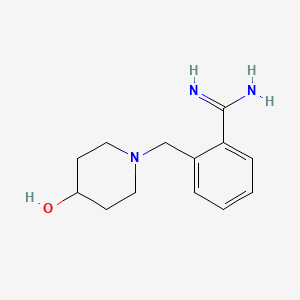

![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
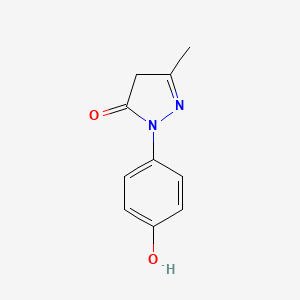
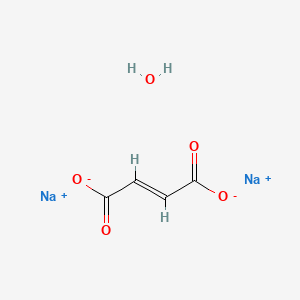

![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
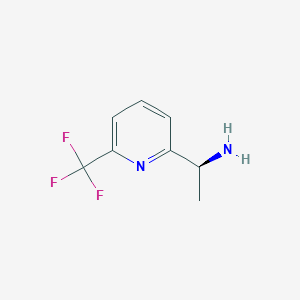

![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)

